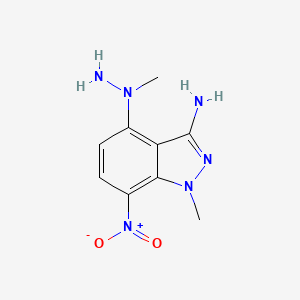
4,5-dihidro-1H-imidazol-5-carboxilato de metilo
Descripción general
Descripción
Methyl 4,5-dihydro-1H-imidazole-5-carboxylate is a heterocyclic organic compound that features an imidazole ring Imidazoles are a class of compounds known for their diverse biological activities and are found in many natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
Methyl 4,5-dihydro-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mecanismo De Acción
Target of Action
Methyl 4,5-dihydro-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound that is known to interact with a variety of biological targets .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
It’s known that imidazole derivatives can inhibit photosynthetic electron flow and atp-synthesis, acting as hill reaction inhibitors . This suggests that the compound may affect energy production pathways in cells.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could impact the bioavailability of this compound.
Result of Action
Imidazole derivatives have been reported to show activity against mycobacterium tuberculosis, multidrug-resistant acinetobacter baumanii, and gram-negative bacteria . This suggests that the compound may have antimicrobial effects.
Action Environment
It’s known that the reaction conditions can influence the synthesis of imidazole derivatives . For example, some imidazole synthesis reactions can be run under solvent-free conditions , which could potentially influence the action of the resulting compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dihydro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidine with a ketone under transition-metal-free conditions. This reaction can yield high amounts of the desired product through a rearrangement reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dihydro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-imidazole-4,5-dicarboxylic Acid: This compound is structurally similar but contains an additional carboxylic acid group.
Ethyl 4-methyl-5-imidazolecarboxylate: This compound has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4,5-dihydro-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This gives it distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
methyl 4,5-dihydro-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)4-2-6-3-7-4/h3-4H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJOZRJKHMBVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668443 | |
| Record name | Methyl 4,5-dihydro-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652128-54-6 | |
| Record name | Methyl 4,5-dihydro-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethoxy-3-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B1659367.png)

![1-[3-(2-Ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B1659369.png)

![6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/structure/B1659372.png)


![{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B1659381.png)
![8-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]quinoline](/img/structure/B1659382.png)

![1,3,5-Trichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B1659386.png)
![1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659387.png)


